

# PBF-1129: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview of the Structure, Chemical Properties, and Mechanism of Action of the Adenosine A2B Receptor Antagonist **PBF-1129** 

## **Abstract**

**PBF-1129** is a potent and selective oral antagonist of the adenosine A2B receptor (A2BR), currently under investigation for its therapeutic potential in oncology, specifically non-small cell lung cancer (NSCLC), and fibrotic diseases such as idiopathic pulmonary fibrosis. Developed by Palobiofarma, **PBF-1129** has demonstrated promising preclinical and early clinical activity by modulating the tumor microenvironment and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the available information on **PBF-1129**, including its chemical properties, mechanism of action, and a summary of key experimental findings.

## **Chemical Structure and Properties**

While the definitive two-dimensional chemical structure, IUPAC name, and SMILES string for **PBF-1129** are not publicly disclosed, it is characterized as a xanthine derivative.[1] The molecular formula for **PBF-1129** is C<sub>13</sub>H<sub>18</sub>N<sub>4</sub>O<sub>3</sub>.[1]

Table 1: Chemical and Physical Properties of **PBF-1129** 



| Property          | Value                                  | Reference |
|-------------------|----------------------------------------|-----------|
| Molecular Formula | C13H18N4O3                             | [1]       |
| Molecular Weight  | ~278.31 g/mol                          | [1]       |
| Core Structure    | Xanthine derivative with phenyl groups | [1]       |
| Solubility        | Soluble in DMSO                        | [1]       |
| Administration    | Oral                                   | [2]       |

# **Mechanism of Action and Signaling Pathway**

**PBF-1129** functions as a competitive antagonist of the adenosine A2B receptor.[3] In the tumor microenvironment, high levels of extracellular adenosine, produced by hypoxic and inflamed tissues, activate A2BR on various immune and cancer cells. This activation triggers downstream signaling pathways that promote immunosuppression, tumor growth, and metastasis.[3]

By blocking the A2BR, **PBF-1129** inhibits these adenosine-mediated effects. This leads to a cascade of anti-tumor activities, including:

- Reversal of Immunosuppression: PBF-1129 can enhance the activity of immune cells such as dendritic cells (DCs), macrophages, and lymphocytes.[3]
- Inhibition of Tumor Growth and Metastasis: By blocking A2BR on cancer cells, PBF-1129
  can inhibit oncogenic pathways, thereby reducing cell proliferation and the potential for
  metastasis.[3]
- Modulation of the Tumor Microenvironment: PBF-1129 has been shown to prevent the
  release of various growth factors, cytokines, and chemokines, such as vascular endothelial
  growth factor (VEGF) and interleukin-8 (IL-8), from immune cells.[3]

The signaling pathway of A2BR activation and its inhibition by **PBF-1129** is depicted in the following diagram:





Click to download full resolution via product page

A2BR Signaling and PBF-1129 Inhibition

#### **Preclinical and Clinical Data**

**PBF-1129** has undergone preclinical evaluation and has advanced to Phase II clinical trials for non-small cell lung cancer.

## **In Vitro Activity**

Table 2: In Vitro Activity of PBF-1129

| Parameter                                 | Value                               | Cell/Assay Type                                                     | Reference |
|-------------------------------------------|-------------------------------------|---------------------------------------------------------------------|-----------|
| A2BR Inhibition<br>Constant (Ki)          | 24 nM (Study 1), 35<br>nM (Study 2) | Radioligand binding assays                                          | [4]       |
| Selectivity vs. other Adenosine Receptors | >500 nM                             | Radioligand binding assays                                          | [4]       |
| cAMP Production<br>Inhibition (KB)        | 28 nM                               | Cellular assay with 10<br>μM 5'-N-<br>ethylcarboxamidoade<br>nosine | [4]       |

#### **Clinical Trials**

A Phase I dose-escalation trial (NCT03274479) in patients with metastatic NSCLC who have progressed on standard-of-care therapies has been completed.[4][5]



Table 3: Summary of Phase I Clinical Trial (NCT03274479) Data

| Parameter                | Finding                                                                                                           | Reference |
|--------------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Patient Population       | Metastatic NSCLC patients who progressed on standard therapies                                                    | [4]       |
| Dose Escalation          | 40 mg, 80 mg, 160 mg, 320<br>mg daily                                                                             | [5]       |
| Safety and Tolerability  | Well tolerated with no dose-<br>limiting toxicities observed.[4]<br>[5]                                           | [4][5]    |
| Pharmacokinetics         | Dose-proportional pharmacokinetics. At 320 mg, plasma concentrations were maintained above the IC90 for 24 hours. | [5]       |
| Efficacy                 | Best response of stable disease was observed.                                                                     | [5]       |
| Immunomodulatory Effects | Downregulation of PD-1 on CD8+ T cells, reduction in CD73 expression on various immune subpopulations.            | [5]       |

# **Experimental Protocols**

Detailed experimental procedures for the preclinical studies are often found in the supplementary materials of the primary publications. The general workflow for evaluating a compound like **PBF-1129** is outlined below.





Click to download full resolution via product page

General Drug Development Workflow for PBF-1129

# **In Vitro Receptor Binding Assays**



- Objective: To determine the binding affinity (Ki) of PBF-1129 to the human adenosine A2B receptor and its selectivity over other adenosine receptor subtypes.
- Methodology:
  - Membrane preparations from cells expressing the recombinant human adenosine receptors (A1, A2A, A2B, A3) are used.
  - A radiolabeled ligand specific for the adenosine receptors is incubated with the membrane preparations in the presence of varying concentrations of PBF-1129.
  - The amount of bound radioligand is measured using a scintillation counter.
  - The Ki values are calculated from the IC50 values obtained from the competition binding curves.

#### **Cellular Functional Assays (cAMP Accumulation)**

- Objective: To assess the functional antagonist activity of **PBF-1129** at the A2B receptor.
- Methodology:
  - Cells expressing the human A2B receptor are pre-incubated with different concentrations of PBF-1129.
  - The cells are then stimulated with an A2B receptor agonist (e.g., 5'-Nethylcarboxamidoadenosine) to induce cAMP production.
  - The intracellular cAMP levels are measured using a commercially available immunoassay kit.
  - The KB (antagonist dissociation constant) is determined from the dose-response curves.

## Phase I Clinical Trial Design (NCT03274479)

 Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of PBF-1129 in patients with metastatic non-small cell lung cancer.



- Study Design: An open-label, dose-escalation study using a 3+3 design.[4]
- Patient Population: Patients with metastatic NSCLC who have progressed on standard-ofcare therapies.[4]
- Treatment: PBF-1129 administered orally once daily in 28-day cycles.[4]
- Endpoints:
  - Primary: Safety and tolerability, determination of the recommended Phase II dose.
  - Secondary: Pharmacokinetics, objective response rate, progression-free survival, overall survival, and immunophenotyping of peripheral blood.[5]

#### Conclusion

**PBF-1129** is a promising oral adenosine A2B receptor antagonist with a clear mechanism of action that addresses the immunosuppressive tumor microenvironment. Early clinical data have demonstrated a favorable safety profile and signs of immunomodulatory activity. Further clinical development, particularly in combination with other immunotherapies, is warranted to fully elucidate its therapeutic potential in oncology and other relevant disease areas.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Buy PBF-1129 (EVT-278912) [evitachem.com]
- 2. PBF 1129 AdisInsight [adisinsight.springer.com]
- 3. Facebook [cancer.gov]
- 4. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [PBF-1129: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574665#pbf-1129-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com